Hyptadienic acid

Descripción general

Descripción

Hyptadienic acid is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a citrus-like fragrance. This compound is primarily used in the fields of condiments, essence, medicine, and cosmetics . It is known for its low boiling point and insolubility in water .

Métodos De Preparación

Hyptadienic acid can be synthesized through various methods. One common approach involves the catalytic decomposition of hyptadienol using zeolites. Hyptadienol, under the influence of a specific catalyst, decomposes into this compound and other by-products. The resulting mixture is then subjected to further purification processes to obtain pure this compound .

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products .

Análisis De Reacciones Químicas

Substitution Reactions

The synthesis of S-(4-Nitrophenyl)-L-cysteine typically involves nucleophilic aromatic substitution .

Other Substitution Variants

The aromatic ring’s nitro group can participate in electrophilic aromatic substitution under acidic or basic conditions. While specific examples are not detailed in the provided sources, the nitro group’s activating effect suggests potential for reactions with:

-

Halogenating agents (e.g., Cl₂, Br₂)

-

Nitrating agents (e.g., HNO₃/H₂SO₄)

-

Alkylating agents (e.g., R-X)

Biological Transformations

S-(4-Nitrophenyl)-L-cysteine undergoes acetylation in vivo, forming N-acetyl-S-(4-nitrophenyl)-L-cysteine , a biomarker of exposure to nitrobenzene derivatives.

Metabolite Formation

-

Parent Compound : S-(4-Nitrophenyl)-L-cysteine

-

Reaction : N-acetylation via glutathione conjugation systems .

-

Significance : Detected in urine as a primary metabolite, accounting for ~51% of total metabolites in exposed individuals .

| Metabolite | Percentage in Urine | Biological Role |

|---|---|---|

| N-acetyl-S-(4-nitrophenyl)-L-cysteine | ~51% | Biomarker for nitrobenzene exposure |

Structural Reactivity

While oxidation and reduction reactions are theoretically possible (e.g., thiol oxidation to disulfides or nitro group reduction to amines), no specific experimental data from the provided sources confirm these transformations. The compound’s reactivity is primarily documented in substitution contexts (synthesis) and biological conjugation (metabolite formation

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Hyptadienic acid exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. In a study involving mice, several triterpene acids, including this compound, demonstrated marked inhibition of inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with a 50% inhibitory dose (ID50) between 0.09 and 0.3 mg per ear .

Case Study: TPA-Induced Inflammation in Mice

- Objective : Evaluate the anti-inflammatory effects of this compound.

- Method : Mice were treated with TPA to induce inflammation, followed by administration of various triterpenes.

- Results : this compound significantly reduced inflammation markers compared to control groups.

Antitumor Activity

Research indicates that this compound may possess antitumor-promoting properties. In a two-stage skin carcinogenesis model using DMBA as an initiator and TPA as a promoter, compounds including this compound showed inhibition of tumor formation .

Data Table: Antitumor Activity Comparison

| Compound | Tumor Incidence Reduction (%) | Statistical Significance |

|---|---|---|

| This compound | 73% | p < 0.05 |

| Ursolic Acid | 42% | p < 0.05 |

| Oleanolic Acid | Not significant | p > 0.05 |

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that extracts containing this compound exhibit significant DPPH radical scavenging activity .

Case Study: Antioxidant Efficacy Assessment

- Objective : Measure the antioxidant capacity of this compound.

- Method : DPPH assay conducted on various plant extracts.

- Results : The extract containing this compound showed high radical scavenging activity with an EC50 value comparable to standard antioxidants.

Potential in Skin Health

Given its anti-inflammatory and antioxidant properties, this compound is being investigated for its potential benefits in dermatology, particularly for conditions like acne and skin aging. Preliminary studies suggest that it can inhibit processes leading to skin damage caused by UV exposure .

Data Table: Skin Health Applications

| Application | Mechanism | Efficacy Level |

|---|---|---|

| Acne Treatment | Inhibits P. acnes growth | High |

| Anti-aging | Reduces UV-induced damage | Moderate |

Mecanismo De Acción

The mechanism of action of hyptadienic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits TPA-induced inflammation by interfering with the signaling pathways involved in the inflammatory response. The compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of key enzymes and receptors involved in inflammation .

Comparación Con Compuestos Similares

Hyptadienic acid is structurally related to other triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share a similar pentacyclic structure but differ in their functional groups and biological activities .

Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.

Ursolic Acid: Exhibits significant cytotoxic properties and is used in cancer research.

Betulinic Acid: Possesses anti-HIV activity and is studied for its potential in antiviral therapies.

This compound stands out due to its unique combination of anti-inflammatory and antitumor-promoting effects, making it a valuable compound for further research and development .

Actividad Biológica

Hyptadienic acid, a triterpene compound predominantly found in Perilla frutescens and other plant species, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties. This compound is part of a larger family of triterpenes known for their therapeutic potential, including anti-cancer and gastroprotective effects.

Chemical Structure and Properties

This compound is characterized by the chemical formula and is classified within the triterpene group. Its structure allows it to interact with various biological pathways, contributing to its pharmacological effects .

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating several triterpene acids from Perilla frutescens, this compound demonstrated a notable inhibitory effect on inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice, with a 50% inhibitory dose (ID50) ranging from 0.09 to 0.3 mg per ear . This suggests its potential as a therapeutic agent in inflammatory conditions.

Table 1: Anti-Inflammatory Effects of Triterpene Acids

| Compound | ID50 (mg/ear) | Source |

|---|---|---|

| This compound | 0.09 - 0.3 | Perilla frutescens |

| Ursolic Acid | Not specified | Perilla frutescens |

| Corosolic Acid | Not specified | Perilla frutescens |

Cytotoxic Activity

This compound has also been studied for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant cytotoxicity against Hep-G2 liver cancer cells, with an IC50 value of approximately 25.16 μM . This positions this compound as a candidate for further research in cancer therapeutics.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| Hep-G2 | 25.16 ± 2.55 |

| HCT-116 | Not specified |

Gastroprotective Effects

The gastroprotective properties of this compound have been highlighted in studies involving extracts from Hyptis suaveolens, where compounds derived from this plant exhibited protective effects against gastric ulcers . Although this compound was not isolated as the primary active compound in these studies, its presence in related extracts suggests a potential role in gastrointestinal health.

Table 3: Gastroprotective Activity Summary

| Treatment | Dose (mg/kg) | Ulcer Index (UI mm²) | Gastroprotection (%) |

|---|---|---|---|

| Control | --- | 62.2 ± 4.2 | --- |

| This compound | Not specified | Not specified | Potentially active |

Case Studies and Research Findings

- Anti-Cancer Studies : In vivo experiments conducted on mice using TPA to induce skin tumors showed that various triterpenes, including this compound, significantly inhibited tumor promotion . The study highlighted the importance of these compounds in modulating skin carcinogenesis.

- Gastroprotective Mechanisms : A study focusing on the gastroprotective activity of extracts from Hyptis suaveolens identified several active compounds, suggesting that while this compound may contribute to this effect, further isolation and characterization are necessary to confirm its role .

- Inflammation Models : The efficacy of this compound in reducing inflammation was validated through multiple models, reinforcing its potential application in treating inflammatory diseases .

Propiedades

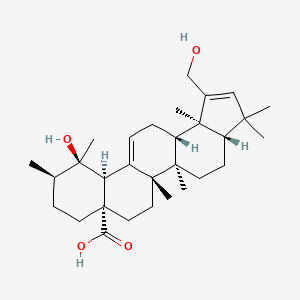

IUPAC Name |

(3aS,5aR,5bS,7aS,10R,11R,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18-,21+,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLYOZWZPSYMPX-DCLYBNOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=CC5(C)C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316623 | |

| Record name | Hyptadienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128397-09-1 | |

| Record name | Hyptadienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128397-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyptadienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.